molecular formula C12H19Cl2N3 B1288257 5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride CAS No. 94276-03-6

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride

Cat. No. B1288257
CAS RN: 94276-03-6
M. Wt: 276.2 g/mol
InChI Key: XLRFQSLBBJWMBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives is described in the papers. For instance, a method for synthesizing a triazole derivative of benzimidazole is developed, which involves the formation of hydrogen bonds and stacking interactions that are crucial for the crystal structure organization . Another paper describes the synthesis of thiazol-2-amines and dihydro-1,3-thiazol-2-amine derivatives of benzimidazole through cyclocondensation reactions . These methods are indicative of the versatile routes available for synthesizing benzimidazole derivatives, which could be applied to the synthesis of "5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride" by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is analyzed using various techniques. Single crystal X-ray analysis is used to determine the electronic and spatial structure of the molecules . Quantum-chemical calculations are employed to study interaction energies, which help in understanding the molecular organization within the crystal lattice . These techniques could be applied to analyze the molecular structure of "5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride" to gain insights into its electronic configuration and spatial arrangement.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride." However, the synthesis of related compounds involves reactions such as cyclocondensation, which could be relevant for understanding the reactivity of the benzimidazole ring when attached to different functional groups . The formation of hydrogen bonds and stacking interactions are also crucial in determining the reactivity and interaction of these molecules with biological targets .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride" are not directly discussed, the papers provide information on the properties of similar compounds. For example, the antimicrobial activity of benzimidazole derivatives is evaluated, and some compounds show activity comparable to standard antibiotics . The electrochemical properties of a carbazole derivative of pentan-1-amine are characterized using techniques like cyclic voltammetry and electrochemical impedance spectroscopy . These studies suggest that benzimidazole derivatives can have significant electronic properties, which could be relevant for the compound .

Scientific Research Applications

Therapeutic Potential

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
  • Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
  • Results or Outcomes: There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Antimicrobial Potential

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzimidazole is a heterocyclic moiety whose derivatives are present in many of the bioactive compounds and possess diverse biological and clinical applications .
  • Methods of Application: Benzimidazole agents are the vital pharmacophore and privileged sub-structures in chemistry of medicine. They have received much interest in drug discovery because benzimidazoles exhibited enormous significance .
  • Results or Outcomes: Currently, a number of benzimidazole containing drugs are available in the market namely: albendazole, mebendazole, thiabendazole, ridinalazon, and cyclobendazole .

Antitumor Potential

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Imidazole derivatives have shown potential as antitumor agents .
  • Methods of Application: Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
  • Results or Outcomes: These compounds were evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 using Fluorouracil as a reference drug .

Antiparasitic Potential

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzimidazole derivatives have shown potential as antiparasitic agents .
  • Methods of Application: Benzimidazole is a potential bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field .
  • Results or Outcomes: Currently, a number of benzimidazole containing drugs are available in the market, such as albendazole and mebendazole .

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzimidazole derivatives have shown potential as antimicrobial agents .
  • Methods of Application: Ansari et al. synthesized 2-substituted-1H-benzimidazole derivatives by nucleophilic substitution reaction and evaluated their antimicrobial activity against selected microbial species .
  • Results or Outcomes: The compounds 1a, 1b, 1c and 1d showed good antibacterial activity as well as compound 1c showed good antifungal activity .

Material Science

  • Scientific Field: Material Science
  • Summary of Application: Imidazole derivatives have been used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .
  • Methods of Application: The synthesis of these MOFs involves the reaction of the imidazole derivative with a suitable metal ion .
  • Results or Outcomes: The resulting MOFs have high surface area and pore volume, which makes them suitable for their intended applications .

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . Imidazole-containing compounds, due to their broad range of chemical and biological properties, can act as a remedy for the development of novel drugs .

properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.2ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRFQSLBBJWMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride

CAS RN

94276-03-6
Record name 1H-benzimidazolemethylbutylamine dihydrochloride
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